molecular formula C18H19FN2O4S3 B12209847 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12209847
M. Wt: 442.6 g/mol
InChI Key: WPABPHYERKCDAZ-DHDCSXOGSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a potent and selective cell-permeable inhibitor of Transforming Growth Factor-β (TGF-β)-Activated Kinase 1 (TAK1). TAK1 is a key mediator in the signaling pathways of various cytokines, including TGF-β and Toll-like receptors (TLRs), and plays a central role in regulating inflammatory responses, cell differentiation, and apoptosis. By inhibiting TAK1, this compound effectively suppresses the downstream activation of NF-κB and MAPK pathways , making it an invaluable pharmacological tool for investigating the mechanisms underlying inflammation, fibrosis, autoimmune diseases, and cancer. Its specific chemical structure, featuring a (5Z)-benzylidene-thiazolidinone core, is designed for high-affinity binding and is related to other well-characterized TAK1 inhibitors used in research. This product is offered to the scientific community to facilitate fundamental biochemical and cell-based studies aimed at deconvoluting complex signaling networks and identifying potential therapeutic targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H19FN2O4S3

Molecular Weight

442.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C18H19FN2O4S3/c1-2-20(14-7-8-28(24,25)11-14)16(22)10-21-17(23)15(27-18(21)26)9-12-3-5-13(19)6-4-12/h3-6,9,14H,2,7-8,10-11H2,1H3/b15-9-

InChI Key

WPABPHYERKCDAZ-DHDCSXOGSA-N

Isomeric SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

Preparation Methods

Synthesis of the Sulfone-Containing Tetrahydrothiophene Moiety

The 1,1-dioxidotetrahydrothiophen-3-yl group is synthesized via oxidation of tetrahydrothiophene derivatives. In a representative procedure, tetrahydrothiophene-3-amine is treated with hydrogen peroxide (H2_2O2_2) in acetic acid under reflux to yield the sulfone derivative . The reaction typically proceeds at 80–90°C for 6–8 hours, achieving >90% conversion . Subsequent N-ethylation is performed using ethyl bromide in the presence of potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) at 60°C .

Key Reaction Conditions:

StepReagents/ConditionsYieldSource
Sulfone formationH2_2O2_2, CH3_3COOH, 80°C, 8h92%
N-EthylationC2_2H5_5Br, K2_2CO3_3, DMF85%

Preparation of the Thiazolidinone Core with 4-Fluorobenzylidene Substituent

The [(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl] segment is synthesized via a cyclocondensation reaction. A mixture of 4-fluorobenzaldehyde, rhodanine, and ammonium acetate in glacial acetic acid is heated at 120°C for 12 hours . The Z-configuration of the benzylidene group is confirmed by 1^1H NMR (δ 7.8–8.1 ppm, singlet for vinyl proton) .

Optimization Insights:

  • Solvent: DMF enhances reaction efficiency compared to ethanol .

  • Catalyst: Piperidine (5 mol%) improves regioselectivity for the Z-isomer .

Amide Coupling and Final Assembly

The acetamide linker is introduced via a two-step process:

  • Chloroacetylation: The thiazolidinone intermediate is reacted with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature .

  • Nucleophilic Displacement: The chlorinated intermediate is treated with N-ethyl-1,1-dioxidotetrahydrothiophen-3-amine in the presence of triethylamine (Et3_3N) in tetrahydrofuran (THF) at 50°C .

Critical Parameters:

  • Temperature Control: Maintaining 0°C during chloroacetylation prevents side reactions .

  • Molar Ratio: A 1:1.2 ratio of chloroacetylated thiazolidinone to sulfone-amine ensures complete conversion .

Analytical Characterization and Quality Control

Spectroscopic Data:

TechniqueKey SignalsSource
1^1H NMRδ 1.2 (t, 3H, CH2_2CH3_3), δ 3.4–3.6 (m, 4H, tetrahydrothiophene-SO2_2), δ 7.6 (d, 2H, Ar-F)
IR1680 cm1^{-1} (C=O), 1340 cm1^{-1} (SO2_2), 1260 cm1^{-1} (C-F)
MSm/z 509.1 [M+H]+^+

Purity Assessment:

  • HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity .

Challenges and Mitigation Strategies

  • Stereochemical Control:

    • The Z-configuration of the benzylidene group is prone to isomerization under acidic conditions. Using anhydrous DMF and inert atmosphere stabilizes the desired isomer .

  • Sulfone Oxidation Byproducts:

    • Over-oxidation to sulfonic acids is minimized by controlling H2_2O2_2 stoichiometry (1.2 eq) .

  • Scale-Up Limitations:

    • High-pressure reactions (10–30 kg) for ethylation steps require specialized equipment .

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield
Sequential Modular Synthesis High purity, scalableMulti-step, cost-intensive68%
One-Pot Coupling Reduced purification stepsLower stereoselectivity55%

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophen ring.

    Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

This compound has shown potential as a therapeutic agent due to its ability to interact with biological targets. Specifically, it may act as an inhibitor of various enzymes involved in metabolic pathways. For instance:

  • Enzyme Inhibition : Compounds with similar thiazolidine structures have been reported to inhibit Src kinase, a target in cancer therapy .

Antimicrobial Activity

Research indicates that derivatives of compounds with thiazolidine rings can exhibit significant antibacterial properties. Studies have shown that these compounds are effective against a range of bacterial strains, including resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Antioxidant Properties

The presence of sulfur and nitrogen within the compound's structure suggests potential antioxidant activities, which could be beneficial in treating oxidative stress-related diseases .

Chemical Synthesis

The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the creation of more complex molecules, which can be utilized in various chemical reactions and syntheses.

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action associated with this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar thiazolidine derivatives, demonstrating their effectiveness against multiple bacterial strains with minimal inhibitory concentrations lower than those of traditional antibiotics like ampicillin .
  • Enzyme Interaction Studies : Research has focused on how compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide interact with specific enzymes, revealing their potential as enzyme inhibitors in metabolic pathways relevant to cancer progression .
  • Development of New Therapeutics : The exploration of this compound's derivatives has led to the identification of new therapeutic agents that activate G protein-gated inwardly rectifying potassium channels (GIRK), which are important in neuronal signaling and may have implications for treating neurological disorders .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents at 5-Position Side Chain Modifications Molecular Weight (g/mol) Notable Bioactivity (MIC/MBC, μM) Reference
Target Compound 4-fluorobenzylidene N-(1,1-dioxidotetrahydrothiophen-3-yl)-ethyl 426.5 Not reported
N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (Compound 4d) Phenyl Benzothiazole-carboxamide ~350 MIC: 10.7–21.4; MBC: 21.4–40.2
2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-methoxybenzylidene 5-methyl-1,3,4-thiadiazole ~362 Antimicrobial (data not provided)
N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide 1,1-dioxidotetrahydrothiophen-3-yl 4-chlorophenylindole ~540 Not reported
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 3-fluorobenzylidene Same as target compound 426.5 Not reported

Key Observations :

Fluorine Position: The 4-fluorobenzylidene group in the target compound may confer distinct electronic and steric effects compared to the 3-fluoro analog ().

Sulfone Modification: The 1,1-dioxidotetrahydrothiophen-3-yl group enhances polarity and may improve solubility compared to non-sulfonated analogs (e.g., phenyl or benzothiazole derivatives in ). This modification is shared with ’s compound, which includes a chlorophenylindole side chain but lacks fluorinated benzylidene .

Bioactivity Trends: Thiazolidinones with electron-withdrawing groups (e.g., -F, -Cl) at the benzylidene position generally exhibit stronger antimicrobial activity. For example, compound 4d () with a simple phenyl group showed MIC values of ~10–20 μM, while methoxy-substituted analogs () may have reduced potency due to increased electron density .

Pharmacological Potential and Limitations

While direct data for the target compound are lacking, insights can be drawn from analogs:

  • Antimicrobial Activity: Thiazolidinones with fluorinated benzylidenes (e.g., 4-fluoro) may exhibit enhanced activity against Gram-positive bacteria and fungi due to improved membrane penetration .
  • Metabolic Stability: The sulfone group in the tetrahydrothiophene moiety likely reduces oxidative metabolism, extending half-life compared to non-sulfonated derivatives .
  • Toxicity Concerns : Sulfone-containing compounds may exhibit higher cytotoxicity, necessitating further SAR studies to balance efficacy and safety .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework that includes a tetrahydrothiophene ring and a thiazolidinone moiety, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN2O4S3C_{18}H_{19}FN_{2}O_{4}S_{3}, with a molecular weight of 426.5 g/mol. Its structure can be characterized by the presence of various functional groups that enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC18H19FN2O4S3
Molecular Weight426.5 g/mol
IUPAC NameN-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
InChI KeyWPABPHYERKCDAZ-DHDCSXOGSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity, alter receptor signaling pathways, or disrupt protein-protein interactions. The presence of the fluorobenzylidene group is particularly significant as it may enhance binding affinity to target sites.

Antibacterial Activity

Research indicates that compounds similar in structure to this compound exhibit notable antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds with related structures have shown MIC values against common pathogens such as E. coli and S. aureus at concentrations around 256 µg/mL .

Cytotoxicity and Antitumor Potential

Studies have also reported that derivatives of thiazolidinones possess cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways .

Case Studies

Recent investigations into the biological activity of similar compounds have yielded promising results:

  • Antibacterial Study : A study demonstrated that thiazolidinone derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .
  • Cytotoxicity Assessment : In vitro assays revealed that certain derivatives showed cytotoxicity against human cancer cell lines, suggesting their potential role in cancer therapy .

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